Structural Planarity vs. Analog Dihedral Angle Comparison
The title compound exhibits a dihedral angle between the two aromatic rings of 9.8(2)°, indicating near‑coplanarity [1]. In contrast, the closely related analog 4‑methyl‑N′‑(3‑nitrobenzylidene)benzohydrazide shows a dihedral angle of 1.01(3)° [2]. The larger angle in the target compound suggests a slightly twisted geometry that may modulate π‑stacking interactions with biological targets.
| Evidence Dimension | Dihedral angle between benzene rings |
|---|---|
| Target Compound Data | 9.8(2)° |
| Comparator Or Baseline | 4‑Methyl‑N′‑(3‑nitrobenzylidene)benzohydrazide: 1.01(3)° |
| Quantified Difference | Δ ≈ 8.8° |
| Conditions | Single‑crystal X‑ray diffraction at ambient temperature |
Why This Matters
The conformational difference can affect the spatial presentation of the nitro groups, critical for ligand‑receptor recognition and thus for selection of a compound with a defined bioactive conformation.
- [1] Li, X.-Y. (2012). (E)-3-Nitro-N′-(3-nitrobenzylidene)benzohydrazide. Acta Crystallographica Section E, 68, o696–o697. View Source
- [2] Dutkiewicz, G., et al. (2012). (E)-4-Methyl-N′-(3-nitrobenzylidene)benzohydrazide. Acta Crystallographica Section E, 68, o1851. View Source
